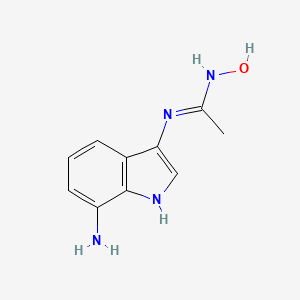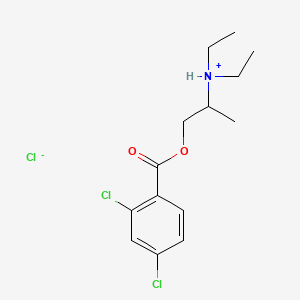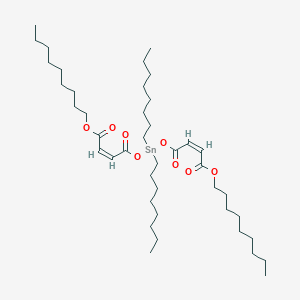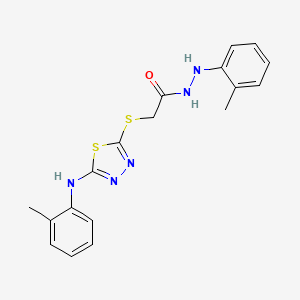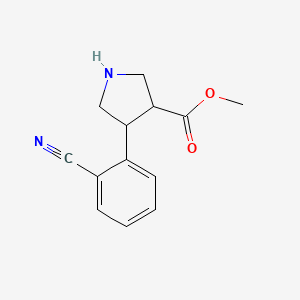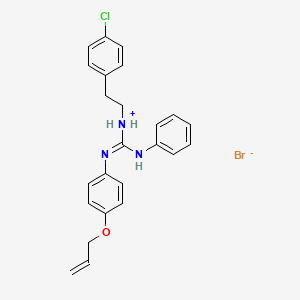
1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide is a synthetic organic compound that belongs to the class of guanidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with p-allyloxyphenyl, p-chlorophenethyl, and phenylguanidine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Quality control measures are implemented to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrochloride
- 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine sulfate
Uniqueness
1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-phenylguanidine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrobromide salt form may also influence its solubility and stability compared to other salts.
属性
CAS 编号 |
69415-43-6 |
|---|---|
分子式 |
C24H25BrClN3O |
分子量 |
486.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)ethyl-[N-phenyl-N'-(4-prop-2-enoxyphenyl)carbamimidoyl]azanium;bromide |
InChI |
InChI=1S/C24H24ClN3O.BrH/c1-2-18-29-23-14-12-22(13-15-23)28-24(27-21-6-4-3-5-7-21)26-17-16-19-8-10-20(25)11-9-19;/h2-15H,1,16-18H2,(H2,26,27,28);1H |
InChI 键 |
NMMIBGPXJDCGNM-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=CC=C(C=C1)N=C([NH2+]CCC2=CC=C(C=C2)Cl)NC3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)

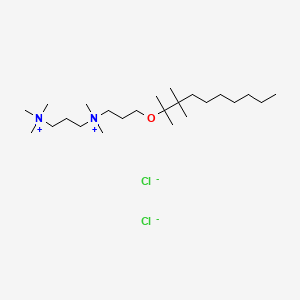


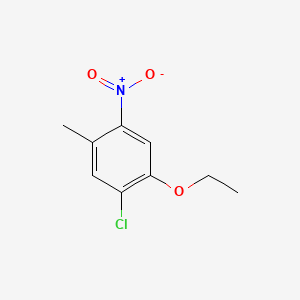
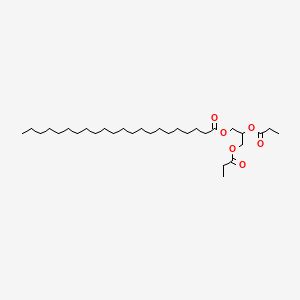
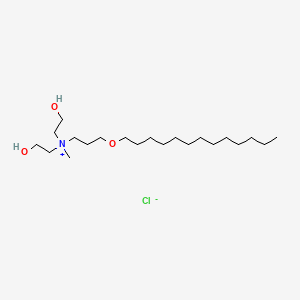
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)
